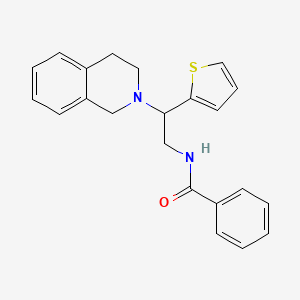

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide group, a dihydroisoquinoline moiety, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the dihydroisoquinoline moiety: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the thiophene ring: This step might involve a cross-coupling reaction such as Suzuki or Stille coupling.

Attachment of the benzamide group: This can be done through an amide coupling reaction, using reagents like EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety, potentially forming amines.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the benzamide group could produce a benzylamine derivative.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The compound exhibits several promising therapeutic properties, which can be categorized as follows:

1. Neuroprotective Effects

- Research highlights the potential of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems may contribute to neuroprotection and cognitive enhancement .

Case Study: Alzheimer's Disease

- A study demonstrated that compounds similar to this compound showed significant inhibition of acetylcholinesterase, an enzyme linked to Alzheimer's pathology. The results indicated improved memory retention in animal models treated with these compounds .

2. Antipsychotic Properties

- The compound has been investigated for its antipsychotic effects, particularly in relation to schizophrenia. Its interaction with dopamine receptors suggests a mechanism for alleviating psychotic symptoms .

Case Study: Schizophrenia Treatment

- Clinical trials involving similar chemical structures have shown a reduction in psychotic symptoms when administered to patients diagnosed with schizophrenia. The efficacy was attributed to the compound's ability to modulate dopaminergic pathways .

3. Anti-inflammatory Activity

- Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders .

Case Study: Inflammatory Models

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide: Lacks the thiophene ring.

N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the dihydroisoquinoline moiety.

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

The presence of both the dihydroisoquinoline and thiophene rings in N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide might confer unique biological activities or chemical reactivity compared to its analogs.

Biologische Aktivität

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

This compound is believed to exert its biological effects through interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymatic pathways or modulate receptor activity, leading to various pharmacological effects.

Antifungal Activity

Research has demonstrated that derivatives of 3,4-dihydroisoquinoline, the core structure of this compound, exhibit antifungal properties. In a study evaluating various compounds, several derivatives showed significant in vitro activity against phytopathogenic fungi at concentrations as low as 50 µg/mL . The structure-activity relationship (SAR) indicated that the presence of specific substituents on the phenyl ring significantly influenced antifungal efficacy.

Cancer Research

The compound's potential as an anticancer agent has been explored in several studies. For instance, benzamide derivatives have been evaluated for their ability to inhibit RET kinase activity, which is implicated in various cancers. Compounds similar to this compound demonstrated moderate to high potency in kinase assays . This suggests that the compound may have applications in targeted cancer therapies.

In Vitro Studies

In vitro studies have shown that compounds containing the 3,4-dihydroisoquinoline moiety can inhibit cellular proliferation in cancer cell lines. For example, a study indicated that certain derivatives significantly reduced cell viability in RET-driven tumors .

Clinical Implications

Clinical studies involving benzamide derivatives have reported promising results in radionuclide therapy for cancer treatment. Patients receiving benzamide-based radiopharmaceuticals exhibited tumor-specific uptake and retention with minimal toxicity . This highlights the therapeutic potential of benzamide derivatives in clinical oncology.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-fluorobenzenesulfonamide | Lacks thiophene moiety | Moderate anticancer activity |

| N-(2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide | Lacks isoquinoline moiety | Limited antifungal activity |

| N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-benzene sulfonamide | Lacks fluorine substituent | Antifungal activity observed |

This table illustrates how variations in chemical structure can affect biological activity.

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c25-22(18-8-2-1-3-9-18)23-15-20(21-11-6-14-26-21)24-13-12-17-7-4-5-10-19(17)16-24/h1-11,14,20H,12-13,15-16H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCNJFNHMVXHAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.